Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans-
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Overview
Description
Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings and are often formed during the incomplete combustion of organic matter . This specific compound is notable for its potential mutagenic and carcinogenic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- typically involves the dihydroxylation of the parent hydrocarbon, followed by acetylation. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale dihydroxylation followed by acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and purification steps like recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include quinones, reduced hydrocarbons, and substituted aromatic compounds .
Scientific Research Applications
Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA and induce mutations . These interactions can lead to carcinogenesis, making the compound a potent mutagen and carcinogen .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with similar mutagenic and carcinogenic properties.
Chrysene: A PAH that undergoes similar metabolic activation to form reactive intermediates.
Benz[a]anthracene: Shares structural similarities and reactivity with Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans-.
Uniqueness
Ibenz(a,j)anthracene-3,4-diol, 3,4-dihydro-7,14-dimethyl-, diacetate, trans- is unique due to its specific dihydrodiol structure and the presence of dimethyl groups, which influence its reactivity and biological activity . These structural features make it a valuable compound for studying the detailed mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
114350-59-3 |
---|---|
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(7S,8S)-8-acetyloxy-2,13-dimethyl-7-pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaenyl] acetate |
InChI |
InChI=1S/C28H24O4/c1-15-20-10-9-19-7-5-6-8-22(19)26(20)16(2)27-21(15)11-12-24-23(27)13-14-25(31-17(3)29)28(24)32-18(4)30/h5-14,25,28H,1-4H3/t25-,28-/m0/s1 |
InChI Key |
QEMVFRITIIBAJV-LSYYVWMOSA-N |
Isomeric SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=C[C@@H]([C@H]5OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(C5OC(=O)C)OC(=O)C)C |
Related CAS |
114326-36-2 (Parent) |
Origin of Product |
United States |
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